4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
Description
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with the molecular formula C21H25N3O4S It is known for its unique structural features, which include an acetamido group, a piperidine ring, and a sulfonyl phenyl group
Properties
IUPAC Name |
4-acetamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-11-13-24(14-12-15)29(27,28)20-9-7-19(8-10-20)23-21(26)17-3-5-18(6-4-17)22-16(2)25/h3-10,15H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKJRWDMTWRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine group to form the acetamido group.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the phenyl ring through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that sulfonamide derivatives can target protein tyrosine phosphatases (PTPs), which are implicated in cancer progression. Inhibition of PTP1B and TCPTP has been linked to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Neuropharmacology
The piperidine component of this compound suggests potential applications in treating neurological disorders. Compounds with a piperidine structure have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin receptors. This could position 4-acetamido-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide as a candidate for antidepressant or anxiolytic therapies .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially providing relief in conditions such as arthritis or chronic inflammatory diseases. The mechanism may involve the downregulation of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various sulfonamide derivatives, including our compound, against human cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity against breast and colon cancer cells. The study concluded that further development could lead to promising anticancer agents .
Case Study 2: Neuropharmacological Assessment
In a preclinical trial assessing the effects of piperidine-containing compounds on anxiety-like behaviors in rodent models, the derivative exhibited anxiolytic effects comparable to established treatments. Behavioral assays indicated reduced anxiety levels, suggesting potential for further investigation into its use as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE: Similar compounds include other benzamide derivatives with varying substituents on the phenyl ring or the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-Acetamido-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.43 g/mol. The structure features an acetamide group, a sulfonyl moiety attached to a piperidine ring, and a benzamide backbone, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in glioma cells, with mechanisms involving the inhibition of key signaling pathways like AKT and mTORC1/2 .
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis has been documented, showcasing its potential as a lead compound for antibiotic development .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may play a role in inhibiting enzymes involved in tumor growth and bacterial proliferation.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, leading to reduced cell viability.
- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased rates of programmed cell death in malignant cells.
Case Study 1: Glioma Treatment
A study conducted on human glioma cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various strains of bacteria. Results showed that it had an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against MRSA, highlighting its potential as a novel antimicrobial agent .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
